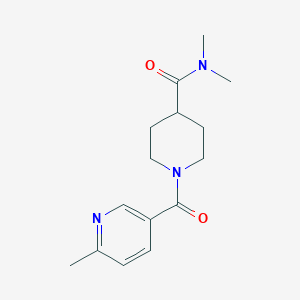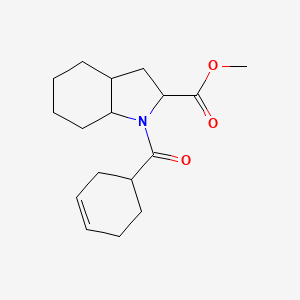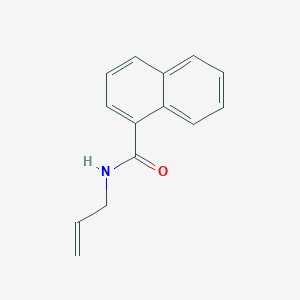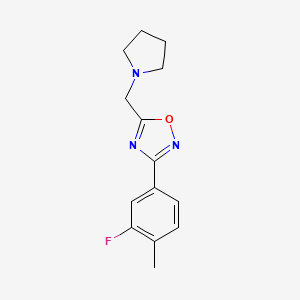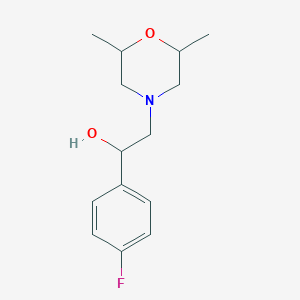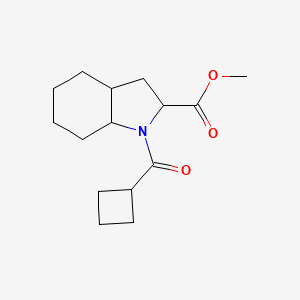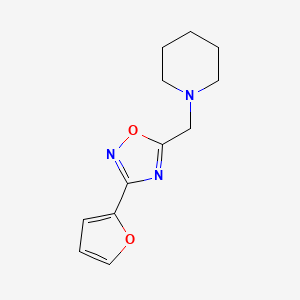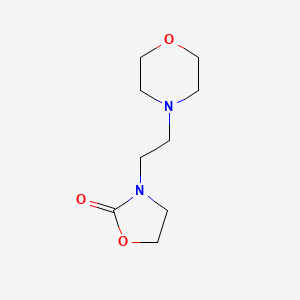
3-(2-Morpholinoethyl)oxazolidine-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Morpholinoethyl)oxazolidine-2-one, also known as oxazolidinone, is a heterocyclic organic compound with a five-membered ring containing nitrogen, oxygen, and carbon atoms. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
Oxazolidinone exerts its antimicrobial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex and inhibiting the elongation of the peptide chain. This results in the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects
Oxazolidinone has been found to have low toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 3-4 hours. It is primarily metabolized in the liver and excreted in the urine. Oxazolidinone has been found to have no significant effects on hematological, biochemical, or histopathological parameters in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Oxazolidinone has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and low toxicity. However, it also has some limitations, including its high cost and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Morpholinoethyl)oxazolidine-2-onee, including the development of new synthesis methods, the exploration of its potential applications in other scientific fields, and the investigation of its mechanism of action at the molecular level. In addition, further studies are needed to evaluate the safety and efficacy of 3-(2-Morpholinoethyl)oxazolidine-2-onee in humans, as well as its potential for the development of resistance.
Synthesemethoden
Oxazolidinone can be synthesized through various methods, including the reaction of an amino acid with a carbonyl compound or the reaction of a lactam with a primary amine. The most common method involves the condensation of an amino acid with an aldehyde or ketone in the presence of a reducing agent. This reaction results in the formation of an imine intermediate, which is then reduced to produce 3-(2-Morpholinoethyl)oxazolidine-2-onee.
Wissenschaftliche Forschungsanwendungen
Oxazolidinone has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In addition, 3-(2-Morpholinoethyl)oxazolidine-2-onee has been shown to have antitumor activity against various types of cancer cells, including leukemia, breast cancer, and lung cancer.
Eigenschaften
IUPAC Name |
3-(2-morpholin-4-ylethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-9-11(5-8-14-9)2-1-10-3-6-13-7-4-10/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOKZFIZOKFZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Morpholin-4-ylethyl)-1,3-oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)
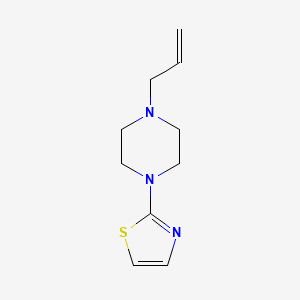
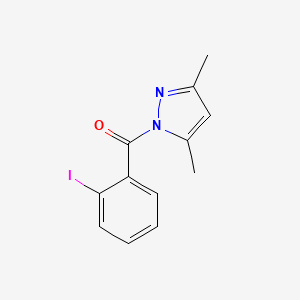


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
